Benzothiazole, 5-amino-2-phenyl-
Description
Significance of Heterocyclic Amine-Substituted Benzothiazole (B30560) Cores in Contemporary Chemistry
Heterocyclic compounds incorporating a benzothiazole core substituted with an amine group are of substantial interest in contemporary chemistry, primarily due to their diverse biological activities and unique photophysical properties. mdpi.comnih.gov The 2-phenylbenzothiazole (B1203474) (pbt) fragment is a notable chromophore, and its derivatives are valued as building blocks in both organic and organometallic chemistry because of their compelling photophysical characteristics, straightforward synthesis, and the low cost of starting materials. mdpi.com
The benzothiazole nucleus is a key structural motif in a wide array of biologically active compounds, demonstrating antitumor, antimicrobial, antiviral, and anti-inflammatory properties, among others. nih.govresearchgate.net The position and nature of substituents on the benzothiazole ring system can significantly influence the biological activity. mdpi.com For instance, the introduction of an amino group, as seen in aminophenylbenzothiazoles, can confer potent and selective biological effects. nih.govnih.gov
Beyond medicinal chemistry, these scaffolds are integral to materials science. Their inherent fluorescence and the potential for creating derivatives with large Stokes' shifts make them suitable for applications such as fluorescent markers, organic light-emitting diodes (OLEDs), and chemical sensors. mdpi.commdpi.com The ability of the 2-(2′-aminophenyl)benzothiazole core to act as a readily tunable fluorescent entity opens up avenues in coordination chemistry, bioimaging, and even photocatalysis. mdpi.com
Historical Context and Evolution of Research on Aminophenylbenzothiazoles
The synthesis of benzothiazole derivatives has a long history, with the condensation reaction of 2-aminobenzenethiol with various carbonyl-containing compounds being one of the most established methods. mdpi.comnih.gov The first synthesis of the related 2-(2′-aminophenyl)benzothiazole was reported in 1934. mdpi.com A significant advancement came with the development of a method using polyphosphoric acid as both a solvent and a dehydrating agent for the intermolecular condensation of 2-aminothiophenol (B119425) and anthranilic acid. mdpi.com
Research into the biological significance of aminophenylbenzothiazoles gained considerable momentum with the discovery of the potent and selective antitumor activity of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) in 1995. researchgate.net This discovery spurred extensive structure-activity relationship (SAR) studies. These studies revealed that the benzothiazole nucleus is crucial for activity and that substitutions at various positions could enhance potency and selectivity against specific cancer cell lines. nih.govbohrium.comacs.org
Early research focused on synthesizing and evaluating new analogues with substitutions on both the phenyl ring and the benzothiazole moiety. nih.govacs.org A key finding was the biphasic dose-response relationship exhibited by these compounds in sensitive cancer cell lines, a phenomenon linked to their metabolism by cytochrome P450 enzymes. nih.govbohrium.com This understanding of their metabolic activation and deactivation pathways has been critical in guiding the design of second-generation compounds, such as fluorinated analogues, to improve their pharmacological profiles. researchgate.netbohrium.com The evolution of synthetic methods has also been a major theme, with a continuous drive towards more efficient, high-yielding, and environmentally friendly "green" chemistry approaches. nih.govorganic-chemistry.org
Scope and Research Trajectories for Benzothiazole, 5-amino-2-phenyl- Derivatives
The research landscape for derivatives of Benzothiazole, 5-amino-2-phenyl- and its isomers continues to expand, driven by their proven utility and the potential for new discoveries. Current and future research trajectories are branching into several key areas:
Medicinal Chemistry: A primary focus remains the development of novel anticancer agents. Research involves synthesizing new derivatives with modified substitution patterns to enhance potency, broaden the spectrum of activity against different cancer types, and overcome drug resistance. nih.govnih.gov For example, novel derivatives of 6-amino-2-phenylbenzothiazole have been prepared and shown to exert cytostatic activities against a range of malignant human cell lines. nih.gov Beyond cancer, the inherent biological activity of the benzothiazole core suggests potential for developing agents against other diseases, including microbial and parasitic infections. nih.govresearchgate.net
Materials Science: The unique photophysical properties of the 2-phenylbenzothiazole scaffold are being increasingly exploited. Research is directed towards designing new materials for advanced applications. This includes the development of more efficient and stable organic light-emitting diodes (OLEDs), sensitive and selective fluorescent probes for detecting ions and small molecules, and novel materials for solar cells and bioimaging. mdpi.comnih.gov The ability to fine-tune the electronic and luminescent properties through chemical modification is a key driver in this field.
Catalysis and Synthesis: There is a growing interest in using benzothiazole derivatives as ligands in coordination chemistry and as catalysts in organic reactions. mdpi.com The development of modern, "green" synthetic methodologies, including one-pot reactions and the use of eco-friendly catalysts, is a significant trend. mdpi.comnih.gov These efforts aim to make the synthesis of these valuable compounds more efficient, cost-effective, and sustainable. organic-chemistry.org
The following table summarizes some of the researched applications and findings for aminophenylbenzothiazole derivatives:
| Derivative Class | Research Focus | Key Findings | Citations |
| 2-(4-Aminophenyl)benzothiazoles | Antitumor Activity | Potent, selective, and biphasic activity against certain breast, ovarian, and renal cancer cell lines. | nih.govnih.govacs.org |
| Fluorinated 2-(4-Aminophenyl)benzothiazoles | Improved Antitumor Agents | Fluorination can prevent metabolic deactivation, retaining potency and altering dose-response profiles. | researchgate.netbohrium.com |
| 6-Amino-2-phenylbenzothiazoles | Antitumor Activity | Derivatives show cytostatic activity against various human cancer cell lines, including cervical, breast, and colon. | nih.gov |
| 2-(2′-Aminophenyl)benzothiazole Derivatives | Materials & Sensing | Serve as tunable fluorescent cores for applications in OLEDs, chemical sensors, and bioimaging. | mdpi.com |
| Radiolabeled 2-(4-Aminophenyl)benzothiazoles | Diagnostic Imaging | Used as PET imaging agents for detecting amyloid plaques in the brain. | nih.gov |
The continued exploration of Benzothiazole, 5-amino-2-phenyl- and its related structures promises to yield further innovations across the chemical sciences, from the development of next-generation therapeutics to the creation of advanced functional materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
43087-91-8 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-phenyl-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C13H10N2S/c14-10-6-7-12-11(8-10)15-13(16-12)9-4-2-1-3-5-9/h1-8H,14H2 |
InChI Key |
GPBQVPZBUKXEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C=CC(=C3)N |
Origin of Product |
United States |
Molecular Structure Elucidation and Spectroscopic Characterization Methodologies
Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR)
Fourier-transform infrared (FTIR) spectroscopy is a crucial tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending. For 5-amino-2-phenyl-benzothiazole, the FTIR spectrum exhibits characteristic absorption bands that confirm its key structural features.
The presence of the primary amino (-NH₂) group is typically confirmed by a pair of stretching vibration bands in the region of 3300-3500 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the phenyl and benzothiazole (B30560) rings appear above 3000 cm⁻¹. The spectrum is further characterized by the C=N stretching vibration of the thiazole (B1198619) ring, which is observed around 1611-1640 cm⁻¹. nih.govresearchgate.net Vibrations corresponding to the C=C stretching of the aromatic rings are found in the 1450-1600 cm⁻¹ range. researchgate.net The C-S bond, integral to the thiazole ring, also shows characteristic absorptions. researchgate.net
Specific vibrational frequencies for related benzothiazole derivatives provide a reference for the expected peaks in 5-amino-2-phenyl-benzothiazole. For instance, in 6-amino-2-(2-aminophenyl)benzothiazole, characteristic IR peaks appear at 3438, 3351, and 3299 cm⁻¹ (amine N-H stretching), 1611 cm⁻¹ (C=N stretching), 1487 cm⁻¹ (aromatic C=C stretching), and 817 and 754 cm⁻¹ (C-H bending). nih.gov
Table 1: Typical FTIR Vibrational Frequencies for Amino-Phenyl-Benzothiazole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | > 3000 |
| Thiazole C=N | C=N Stretch | ~1610 - 1640 |
| Aromatic C=C | C=C Stretch | ~1450 - 1600 |
| Aromatic C-H | C-H Bend | ~750 - 820 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed carbon-hydrogen framework of an organic molecule. Both ¹H-NMR and ¹³C-NMR provide precise information about the chemical environment, connectivity, and number of different types of protons and carbon atoms.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of 5-amino-2-phenyl-benzothiazole, the protons of the aromatic rings typically resonate in the downfield region between 6.5 and 8.5 ppm. nih.govmdpi.com The protons on the 2-phenyl substituent and the benzothiazole core will show distinct chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) depending on their position and the influence of adjacent protons. The two protons of the primary amino (-NH₂) group typically appear as a broad singlet. nih.gov For example, in the related compound 6-amino-2-(2-aminophenyl)benzothiazole, the amino protons appear as a broad singlet at 5.42 ppm, while the aromatic protons resonate in a complex pattern between 6.58 and 7.62 ppm. nih.gov
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For aromatic systems like 5-amino-2-phenyl-benzothiazole, carbon signals generally appear between 110 and 170 ppm. nih.govmdpi.com The carbon atom at the C2 position of the benzothiazole ring, bonded to both sulfur and nitrogen, is significantly deshielded and appears far downfield, often above 165 ppm. nih.gov Carbons bonded to the amino group are shielded compared to other aromatic carbons, while other carbons in the fused ring system and the phenyl ring can be assigned based on their chemical environment and by comparison with related structures. For the dihydrochloride salt of 6-amino-2-(2-aminophenyl)benzothiazole, the C2 carbon resonates at 169.6 ppm, with other aromatic carbons appearing between 115.7 and 152.7 ppm. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 5-amino-2-phenyl-benzothiazole
| Nucleus | Functional Group / Position | Predicted Chemical Shift (δ, ppm) |
| ¹H | Aromatic Protons (C-H) | 6.5 - 8.5 |
| ¹H | Amino Protons (-NH₂) | ~5.0 - 6.5 (broad singlet) |
| ¹³C | C2 of Benzothiazole | > 165 |
| ¹³C | Aromatic Carbons (C, C-H) | 110 - 155 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. researchgate.net
For 5-amino-2-phenyl-benzothiazole (C₁₃H₁₀N₂S), the calculated monoisotopic mass is 226.06 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z = 226. This peak confirms the molecular weight of the compound.
The fragmentation pattern provides further structural evidence. The parent compound, 2-phenyl-benzothiazole (m/z = 211), serves as a reference for the fragmentation of the core structure. nist.gov The fragmentation of 5-amino-2-phenyl-benzothiazole would likely involve characteristic losses. Common fragmentation pathways for aromatic and heterocyclic compounds include the loss of small, stable molecules or radicals. For instance, fragmentation of thiazole derivatives can involve the loss of HCN, HCS, or cleavage of the substituent groups. researchgate.net The presence of the amino group might lead to specific fragmentation pathways not seen in the unsubstituted parent compound.
Table 3: Mass Spectrometry Data for 5-amino-2-phenyl-benzothiazole
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂S | nih.gov |
| Molecular Weight | 226.30 g/mol | nih.gov |
| Monoisotopic Mass | 226.05646950 Da | nih.gov |
| Expected Molecular Ion (M⁺) | m/z = 226 | Calculated |
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Table 4: Crystallographic Data for the Related Isomer 2-(4-aminophenyl)-1,3-benzothiazole
| Parameter | Value |
| Molecular Formula | C₁₃H₁₀N₂S |
| Crystal System | Triclinic |
| Dihedral Angle (Benzothiazole-Phenyl) | 1.8 (1)° and 6.73 (1)° |
| Intermolecular Interactions | N—H⋯N hydrogen bonds |
Source: Zhang et al., 2008 nih.gov
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula and, in conjunction with molecular weight from mass spectrometry, the molecular formula. The results are typically given as a comparison between the calculated (theoretical) and experimentally found percentages.
For 5-amino-2-phenyl-benzothiazole, with the molecular formula C₁₃H₁₀N₂S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Experimental values obtained through combustion analysis should closely match these theoretical percentages to verify the purity and stoichiometry of the synthesized compound. For example, experimental analysis of the related isomer 2-(4-aminophenyl)-1,3-benzothiazole yielded values of C 69.01%, H 4.48%, and N 12.41%, which are in excellent agreement with the calculated values of C 69.03%, H 4.42%, and N 12.39%. nih.gov
Table 5: Elemental Analysis for C₁₃H₁₀N₂S
| Element | Symbol | Atomic Weight | Number of Atoms | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 13 | 156.143 | 69.00 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 4.45 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.38 |
| Sulfur | S | 32.06 | 1 | 32.06 | 14.17 |
| Total | 226.297 | 100.00 |
Photophysical Properties and Mechanistic Luminescence Studies
Electronic Absorption and Fluorescence Emission Characteristics
The interaction of aminophenylbenzothiazoles with light is dictated by their electronic structure. Absorption of photons promotes the molecule to an excited state, which can then relax through various pathways, including the emission of light as fluorescence. These processes are influenced by both the surrounding solvent and the specific chemical groups attached to the core molecule.
The absorption and fluorescence spectra of aminophenylbenzothiazoles, including isomers like 2-(2-aminophenyl)benzothiazole (o-APBT), 2-(3-aminophenyl)benzothiazole (m-APBT), and 2-(4-aminophenyl)benzothiazole (p-APBT), show marked dependence on the solvent environment. oup.com This phenomenon, known as solvatochromism, arises from differential stabilization of the ground and excited states of the molecule by the solvent.
In polar solvents, m-APBT exhibits large solvatochromic shifts, indicating an increase in its dipole moment upon transition to the first excited state (S1). oup.com In protic solvents, there is evidence that m-APBT forms a complex with solvent molecules in the excited state. oup.com The study of solvent effects on the electronic absorption properties of related 2-aminothiazole-based dyes also demonstrates positive solvatochromism, where an increase in solvent polarity leads to a bathochromic (red) shift in the absorption wavelength. researchgate.netsemanticscholar.org This shift is attributed to the solvent's basicity and dipolarity. researchgate.netsemanticscholar.org The electronic spectra of these types of compounds are generally quite sensitive to changes in solvent polarity, with positive solvatochromism being more evident in aprotic solvents, likely due to polarization induced by the solute. researchgate.net
Table 1: Solvent Effects on Absorption Maxima (λmax) for Related Azo Dyes This table is illustrative of the solvatochromism phenomenon in related dye systems.
| Solvent | Polarity | λmax (nm) for Dye D1 | λmax (nm) for Dye D3 | λmax (nm) for Dye D4 |
|---|---|---|---|---|
| Toluene | Low | 556 | 580 | 540 |
| Chloroform | Medium | 560 | 585 | 545 |
| Acetone (B3395972) | High | 565 | 590 | 550 |
| Methanol | High (Protic) | 570 | 595 | 555 |
Data is synthesized from findings on acidochromic 2-aminothiazole based disperse mono azo dyes which exhibit shifts in absorption maxima in different solvents. researchgate.netsemanticscholar.org
The strategic placement of electron-donating or electron-withdrawing groups on the aminophenylbenzothiazole framework significantly alters their absorption and emission wavelengths. Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on 2-(2′-aminophenyl)benzothiazole (APBT) derivatives have been conducted to understand these effects. sci-hub.st
Calculations suggest that substituting a strong electron-donating group on the phenyl ring, opposite to the amino group, can lead to large Stokes shifts and emission wavelengths exceeding 600 nm. sci-hub.st This is because such substitutions can modulate the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are involved in the electronic transitions. For related 2-aminothiazole dyes, introducing an electron-withdrawing substituent into the 2-aryl group can enhance the fluorescence quantum yield (Φ) up to 0.93 in dioxane. researchgate.net Conversely, deprotonation of a hydroxy group can cause a large bathochromic shift in both absorption (around 70 nm) and emission (around 110 nm) bands. researchgate.net The first absorption band in these compounds typically corresponds to a π-π* HOMO-LUMO transition with intramolecular charge-transfer (ICT) character. researchgate.netnih.gov
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Aminophenylbenzothiazoles
A key feature of certain aminophenylbenzothiazole isomers, particularly those with an amino group ortho to the phenyl-benzothiazole linkage, is the potential for Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is an ultrafast photochemical reaction where a proton is transferred within the same molecule in the excited state, leading to the formation of a transient tautomer with distinct photophysical properties. researchgate.netbwise.kr This process often results in a large Stokes shift between absorption and emission. researchgate.netbwise.kr
In 2-(2-aminophenyl)benzothiazole (o-APBT), the presence of an intramolecular hydrogen bond in the ground state (S0) is indicated by its spectral properties. oup.com Upon excitation, ESIPT can occur, leading to the formation of a phototautomer which, in the case of o-APBT, has been observed to be non-fluorescent. oup.com The ESIPT process is facilitated by the strengthening of intramolecular hydrogen bonds in the excited state. nih.govrsc.org
The dynamics of ESIPT are often investigated through a combination of spectroscopic techniques and computational modeling. Time-resolved fluorescence spectroscopy is a powerful tool for studying the emission from different species involved in the ESIPT process. researchgate.net Computational methods, such as Density Functional Theory (DFT) and TD-DFT, are used to map the potential energy surfaces of the ground and excited states, elucidating the energy barriers and reaction pathways for proton transfer. nih.govresearchgate.net
Studies on 2-(2'-aminophenyl)benzothiazole derivatives reveal that the ESIPT reaction can be ultrafast, with very low energy barriers (less than 0.05 eV) in the first singlet excited state (S1). researchgate.net This leads to a single fluorescence emission from the proton-transfer tautomer. researchgate.net Analysis of bond lengths, bond angles, and IR vibrational spectra upon photoexcitation confirms the strengthening of the intramolecular hydrogen bonds, which facilitates the proton transfer. nih.govrsc.org
The efficiency and outcome of the ESIPT process can be finely tuned through structural modifications of the aminophenylbenzothiazole molecule. The electronic nature of substituents plays a crucial role. For instance, the inclusion of a strong electron-withdrawing tosyl group can significantly facilitate the ESIPT reaction, as evidenced by a predicted reduction in the energy barrier. researchgate.net In contrast, an electron-donating methyl group may have little effect on the ESIPT process in an amino-type hydrogen-bonding system. researchgate.net
The position of substituents is also critical. In a study of amino-substituted 2-(2′-hydroxyphenyl)benzoxazole (a related system), it was found that upon photo-excitation, the electronic density redistributes. rsc.org For the unsubstituted molecule, charge migrates from the phenol ring to the benzoxazole ring. However, for the amino-substituted derivatives, the charge transfers from the amino-benzoxazole moiety to the phenol ring, demonstrating how substituents can alter the fundamental electronic reorganization that drives ESIPT. rsc.org
Aggregation-Induced Emission (AIE) Phenomena
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.netrsc.org This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and opens up the radiative pathway. researchgate.netresearchgate.net
Benzothiazole-based derivatives have been shown to exhibit AIE. nih.gov In one study, a benzothiazole (B30560) derivative was weakly emissive in solution but showed strong green emission in the solid aggregated state. nih.gov This was described as a keto-aggregation induced emission (AIE) coupled process, where the ESIPT process is activated in the solid state due to stable intramolecular hydrogen bonding. nih.gov The formation of aggregates can be confirmed by techniques like dynamic light scattering (DLS) and scanning electron microscopy (SEM). nih.gov The AIE properties of these compounds make them promising for applications in bioimaging, as the emission can be "turned on" in specific environments. nih.gov Some systems can exhibit both photochromism and AIE, allowing for the modulation of solid-state fluorescence with light, which has potential applications in optical memory media. mdpi.com
Triplet State Energy Transfer and Photosensitization
The 2-phenyl-benzothiazole (pbt) framework is a significant chromophore, and its derivatives are noted for their interesting photophysical properties that make them suitable for various applications, including photocatalysis. mdpi.com The process of photosensitization involves the absorption of light by a photosensitizer, which then transfers its absorbed energy to another molecule. In the case of 2-(2-aminophenyl)benzothiazole derivatives, this often occurs via a triplet-triplet energy transfer mechanism, where the photosensitizer, after being excited to a singlet state and undergoing intersystem crossing to a triplet state, transfers its energy to a substrate, elevating the substrate to its triplet state. mdpi.comresearchgate.net This energy transfer is fundamental to their role as organic photocatalysts in various chemical reactions. researchgate.net
Determination of Triplet Energies via Experimental and Theoretical Methods
The suitability of a compound as a triplet photosensitizer is determined by its triplet state energy (ET), which must be higher than that of the substrate it is intended to excite. The triplet energies of 2-(2-aminophenyl)benzothiazole and its derivatives have been effectively determined using both theoretical and experimental approaches.
Theoretical Methods: Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has proven to be a powerful tool for estimating the triplet energies of these compounds. mdpi.comresearchgate.netresearchgate.net For a series of 2-(2-aminophenyl)benzothiazole derivatives, DFT calculations have estimated their triplet energies to be in the range of 52–57 kcal mol⁻¹. researchgate.netresearchgate.net These theoretical calculations provide critical insights into the electronic structure of the excited states and help predict the feasibility of energy transfer to specific substrates. mdpi.com
Experimental Methods: Experimental validation of triplet state properties often involves transient absorption spectroscopy. researchgate.net This technique allows for the observation of short-lived excited species, such as triplet states. For instance, a combined experimental and theoretical approach has been used to gain insights into the underlying triplet-triplet energy transfer process in photocatalytic reactions involving these benzothiazole derivatives. researchgate.net Furthermore, time-resolved electron paramagnetic resonance (TREPR) has been used to measure the short-lived triplet state of related benzothiazole structures, such as the keto tautomer of 2-(2′-hydroxyphenyl)benzothiazole, which is generated following excited-state intramolecular proton transfer (ESIPT). rsc.org
Applications in Photochemical Processes
The ability of 2-(2-aminophenyl)benzothiazole derivatives to act as efficient triplet photosensitizers has been harnessed in synthetic organic chemistry. A notable application is their use as organic photocatalysts in visible-light-mediated [2+2] photocycloaddition reactions. mdpi.comresearchgate.net
In these reactions, the benzothiazole derivative absorbs visible light and promotes the cycloaddition of substrates like unsaturated acyl imidazoles with styrene derivatives to form cyclobutane products. researchgate.net The estimated triplet energies of 52–57 kcal mol⁻¹ are suitable for activating cinnamyl substrates, whose triplet energy is calculated to be around 48 kcal mol⁻¹. researchgate.net Studies have shown that derivatives with alkylamino groups (such as NHMe and NHⁱPr) or the parent amino group are particularly effective in these reactions, yielding a range of cyclobutane derivatives without the need for additional additives. researchgate.net The mechanism proceeds through triplet-triplet energy transfer from the excited photosensitizer to the substrate. mdpi.com
Quantum Yields and Luminescence Efficiency Considerations
While 2-(2-hydroxyphenyl)-benzothiazole (HBT), a related compound, suffers from a low quantum yield, structural modifications have been shown to dramatically enhance this property. frontiersin.org A key strategy involves increasing the structural rigidity of the molecule to reduce non-radiative decay pathways. For example, complexing HBT derivatives with a boron atom (creating HBT-B derivatives) significantly improves quantum yields. In acetonitrile, the quantum yield of one such derivative increased more than tenfold, from 0.06 to 0.85, upon BF₂ complexation. frontiersin.org This enhancement is attributed to the reduction of excited-state energy decay through non-radiative channels. frontiersin.org
The substitution pattern on the benzothiazole and phenyl rings also plays a critical role in tuning the quantum yield. A systematic study on benzothiazole-difluoroborates demonstrated how electron-donating and electron-withdrawing groups at different positions could be used to control the ΦF. The data presented in the table below illustrates the impact of substituents on the quantum yield in toluene.
| Substituent (R/R') | ΦF (in Toluene) |
|---|---|
| OMe/OMe | 0.880 |
| OMe/H | 0.575 |
| OMe/CF3 | 0.606 |
| H/OMe | 0.904 |
| H/H | 0.545 |
| H/CF3 | 0.514 |
| CF3/OMe | 0.540 |
| CF3/H | 0.551 |
| CF3/CF3 | 0.495 |
This demonstrates that strategic chemical modifications can be used to optimize the luminescence efficiency of benzothiazole-based compounds for specific applications, such as in organic light-emitting diodes (OLEDs) or fluorescent probes. frontiersin.orgrsc.org
Coordination Chemistry and Metal Complexation of Amino Substituted 2 Phenylbenzothiazoles
Ligand Design and Denticity in Metal Binding
The design of ligands is a cornerstone of coordination chemistry, dictating the structure, stability, and reactivity of the resulting metal complexes. 5-Amino-2-phenylbenzothiazole and its isomers are promising candidates for ligand design due to the presence of multiple potential donor sites. The thiazole (B1198619) ring itself contains a "soft" sulfur atom and a "hard" imine nitrogen atom, allowing for coordination with a range of hard and soft metal ions nih.gov.
The introduction of an amino group provides an additional coordination site. In derivatives like 2-(2′-aminophenyl)benzothiazole, the molecule typically acts as a bidentate chelating ligand, coordinating through the thiazole nitrogen (N3) and the exocyclic amino nitrogen (N2′) nih.govmdpi.com. This chelation forms a stable five- or six-membered ring with the metal center. The parent compound, 2-(2′-aminophenyl)benzothiazole, exhibits a nearly planar structure, which is stabilized by an intramolecular hydrogen bond between the amino group and the thiazole nitrogen mdpi.com. This planarity is a favorable characteristic for ligands involved in π-stacking interactions within crystal lattices or for applications in light-emitting devices mdpi.comnih.gov. While the specific crystal structure for 5-amino-2-phenylbenzothiazole is not detailed, similar N,N-bidentate chelation is anticipated to be a primary binding mode.
The denticity and coordination mode can be influenced by reaction conditions and the nature of the metal ion. While bidentate chelation is common, monodentate coordination or bridging behavior leading to polynuclear complexes is also possible, adding to the structural diversity of the resulting metal-organic compounds nih.govnih.gov.
Synthesis and Structural Characterization of Transition Metal Complexes (e.g., Zn, Pt, Re, Tc)
The synthesis of metal complexes with amino-substituted 2-phenylbenzothiazoles typically involves the reaction of the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or acetone (B3395972) jocpr.comiosrjournals.org. The resulting complexes are then characterized using a variety of analytical techniques, including elemental analysis, FTIR and UV-Vis spectroscopy, and magnetic susceptibility measurements to elucidate their structure and properties iosrjournals.orgresearchgate.netnih.gov.
For specific metals, tailored synthetic strategies are often employed:
Zinc (Zn): Zinc(II) complexes can be prepared by reacting the benzothiazole (B30560) ligand with zinc salts like ZnCl₂ or ZnSO₄ mdpi.comnih.gov. These complexes are often studied for their luminescent properties.
Platinum (Pt): Platinum(II) complexes, particularly cyclometalated derivatives of 2-phenylbenzothiazole (B1203474), are of significant interest for their photophysical properties. Their synthesis often starts from a platinum precursor like [Pt(pbt)Cl(DMSO)], where 'pbt' is the cyclometalated 2-phenylbenzothiazole ligand nih.govacs.org.
Rhenium (Re) and Technetium (Tc): Complexes of these metals are highly relevant in radiopharmaceutical development. A common and attractive synthetic precursor is the fac-[M(CO)₃(H₂O)₃]⁺ (where M = Re or Tc) core. This synthon readily reacts with bi- or tridentate ligands in aqueous solutions to form stable complexes nih.govscielo.br. The resulting complexes, such as fac-[Re(CO)₃(L)] (where L is the benzothiazole ligand), are then evaluated for their potential in diagnostic imaging (⁹⁹ᵐTc) or therapy (¹⁸⁶/¹⁸⁸Re) nih.gov.
The geometry of the final complex is determined by the coordination number of the metal ion and the nature of the ligand. For amino-substituted 2-phenylbenzothiazoles, several coordination geometries are observed:
Octahedral: For many first-row transition metals like Co(II) and Ni(II), a 1:2 metal-to-ligand ratio often results in an octahedral geometry, with the general formula [M(L)₂X₂], where L is the bidentate benzothiazole ligand and X is an ancillary ligand like a halide iosrjournals.orgnih.govnih.gov. The ligands occupy four coordination sites in the equatorial plane or two axial and two equatorial positions.
Square Planar: This geometry is characteristic of d⁸ metals like Platinum(II). In cyclometalated [Pt(pbt)(L')] complexes, the platinum center is coordinated by the C,N-bidentate pbt ligand and another ancillary ligand L', resulting in a rigid and planar structure nih.govacs.org.
Tetrahedral: This geometry can occur, particularly with metals like Zn(II), although octahedral coordination is also common researchgate.net.
Distorted Geometries: In many cases, the ideal geometries are distorted due to the steric constraints of the ligands and packing forces in the solid state mdpi.com. For instance, dinuclear nickel complexes have been observed where two metal centers are bridged by chlorine atoms, resulting in a distorted octahedral geometry for each nickel atom nih.gov. For fac-[Re(CO)₃]⁺ complexes, the three carbonyl ligands occupy one face of the octahedron, while the remaining sites are occupied by the chelating benzothiazole ligand nih.gov.
For example, in Fe(II) and Zn(II) complexes with related heterocyclic ligands, metal-nitrogen and metal-oxygen bond lengths are typically in the range of 2.1-2.2 Å mdpi.com. In cyclometalated Platinum(II) complexes with 2-phenylbenzothiazole, the Pt-C bond distance is around 2.0 Å, and the Pt-N distance is approximately 2.1 Å acs.org. The analysis of a dinuclear Nickel(II) complex with a 5-N-arylaminothiazole ligand revealed bridging Ni-Cl distances of ~2.6 Å and terminal Ni-Cl distances of ~2.4 Å, with a Ni-Ni separation of 3.620 Å nih.gov. These structural parameters are crucial for understanding the electronic properties and reactivity of the complexes.
| Complex Fragment | Metal | Bond | Distance (Å) | Bond Angle | Angle (°) | Reference |
| [Fe(H₂tmidc)₂(H₂O)₂] | Fe(II) | Fe-N | 2.1407(11) | N1-Fe1-N1#1 | 180 | mdpi.com |
| Fe-O (carboxylate) | 2.1031(11) | O1-Fe1-O1#1 | 180 | mdpi.com | ||
| Fe-O (water) | 2.1840(10) | O5-Fe1-O5#1 | 180 | mdpi.com | ||
| [Pt(pbt)(pic)] | Pt(II) | Pt-C (phenyl) | 1.996(3) | C-Pt-N (pbt) | 80.7(1) | acs.org |
| Pt-N (benzothiazole) | 2.100(2) | N(pic)-Pt-O(pic) | 80.7(1) | acs.org | ||
| [Ni₂(4c)₂Cl₄] | Ni(II) | Ni-N (thiazole) | 2.062(3) | Cl(bridge)-Ni-N | 89.15 | nih.gov |
| Ni-Cl (bridging) | 2.600 | Ni-Cl(bridge)-Ni | - | nih.gov | ||
| Ni-Cl (terminal) | 2.363 | - | - | nih.gov |
Table 1: Selected structural data from X-ray crystal analysis of related metal-benzothiazole and metal-thiazole complexes. Note: Ligands are 2-((1H-tetrazol-1-yl)methylene)-1H-imidazole-4,5-dicarboxylic acid (H₃tmidc), 2-phenylbenzothiazole (pbt), and 2-(pyridin-2-yl)-N-(p-tolyl)thiazol-5-amine (4c).
Influence of Metal Complexation on Electronic and Photophysical Properties
The coordination of a metal ion to a 5-amino-2-phenylbenzothiazole ligand profoundly influences its electronic structure and resulting photophysical properties, such as light absorption and emission. The nature of the central metal ion plays a critical role in determining these properties nih.gov.
Complexation typically leads to a red-shift in the absorption spectra of the ligand, corresponding to new electronic transitions involving the metal center nih.gov. In solution, many platinum(II) complexes of phenylbenzothiazole derivatives display structured emission profiles with high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs) nih.govacs.org. For instance, a Pt(II) complex with 2-phenylbenzothiazole and a picolinate (B1231196) ligand exhibits a strong phosphorescence band around 540 nm in a polystyrene film nih.gov. The emission color and efficiency can be tuned by modifying the ancillary ligands or by the aggregation state of the complexes nih.govacs.org.
| Complex | Solvent/Matrix | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (Φ) | Reference |
| [Pt(pbt)(pic-OH)] | CH₂Cl₂ | 370, 429 | ~540 | 0.07 | nih.govacs.org |
| THF | - | ~540 | 0.11 | nih.govacs.org | |
| [Pt₂(Me₂N-pbt)₂(μ-pz)₂] | THF | 330, 430, 450 | 466 (fluorescence) | - | nih.govacs.org |
| 610 (phosphorescence) | - | nih.govacs.org | |||
| [Re(Cl)(CO)₃(cbz₂phen)] | CH₃CN | ~350-500 | 480, 620 | 10⁻³–10⁻² | rsc.org |
Table 2: Photophysical data for selected related metal complexes. Note: Ligands are 2-phenylbenzothiazole (pbt), 2-(4-dimethylaminophenyl)benzothiazole (Me₂N-pbt), pyrazolate (pz), and 4,7-di(9H-carbazol-9-yl)-1,10-phenanthroline (cbz₂phen).
The new, lower-energy absorption bands that appear upon complexation are often assigned to charge-transfer transitions. nih.gov These transitions are key to the photophysical behavior of the complexes.
Intraligand (IL) Transitions: These are high-energy absorptions, typically in the UV region, corresponding to π-π* transitions located on the benzothiazole ligand itself. nih.gov
Metal-to-Ligand Charge Transfer (MLCT): This is a crucial transition in the photophysics of many transition metal complexes. It involves the promotion of an electron from a metal-centered d-orbital (the HOMO or a similar orbital) to a ligand-centered π* anti-bonding orbital (the LUMO) nih.govnsf.govmdpi.com. In Pt(II) and Re(I) complexes, these transitions often appear in the visible region of the spectrum and are responsible for their color and phosphorescence. nih.govrsc.org For example, in cyclometalated Pt(II) complexes, the HOMO has significant metal d-orbital character, while the LUMO is located on the π-system of the phenylbenzothiazole ligand nih.gov. The lowest energy excited state is often a triplet MLCT (³MLCT) state, which is responsible for the observed phosphorescence nih.govacs.org.
Ligand-to-Metal Charge Transfer (LMCT): In this case, an electron is promoted from a ligand-based orbital to a metal-based orbital. These transitions are more common for metals in higher oxidation states or with electron-rich ligands mdpi.com.
Metal-Metal-to-Ligand Charge Transfer (MMLCT): In polynuclear complexes, particularly those with close Pt-Pt contacts, new low-energy absorption bands can arise from transitions involving orbitals that span both metal centers nih.govacs.org.
The energy and lifetime of the MLCT excited state are highly dependent on the metal's d-electron configuration and the ligand field strength. For instance, increasing the ligand field strength can stabilize the ³MLCT state relative to non-radiative metal-centered states, thereby enhancing the emission lifetime, a strategy actively pursued in the design of iron(II) chromophores nsf.gov.
Catalytic Applications of Metal-Benzothiazole Complexes
While much of the focus on 2-phenylbenzothiazole complexes has been on their photophysical properties, their application in catalysis is an emerging and promising area nih.govmdpi.com. The activity of benzothiazole compounds can be enhanced upon complexation with a suitable metal ion jocpr.comnih.gov. Metal complexes can act as catalysts in a variety of organic transformations, with photocatalysis being a particularly relevant field for luminescent complexes.
A notable example is the use of a diplatinum(II) complex based on 2-(4-dimethylaminophenyl)benzothiazole, [Pt(Me₂N-pbt)(μ-pz)]₂, as a photocatalyst for the oxidation of p-bromothioanisole to the corresponding sulfoxide (B87167) using visible light and oxygen as the oxidant acs.org. The complex, which displays both fluorescence and an extremely oxygen-sensitive phosphorescence, efficiently catalyzes the reaction nih.govacs.org.
| Catalyst | Substrate | Product | Conversion (%) | Time (h) | Reference |
| [Pt₂(Me₂N-pbt)₂(μ-pz)₂] (1 mol%) | p-bromothioanisole | p-bromophenyl methyl sulfoxide | >95 | 50 | acs.org |
| [Pt₂(Me₂N-pbt)₂(μ-pz)₂] (5 mol%) | p-bromothioanisole | p-bromophenyl methyl sulfoxide | >95 | 50 | acs.org |
Table 3: Photocatalytic oxidation of p-bromothioanisole using a diplatinum(II)-phenylbenzothiazole complex.
This demonstrates that the unique excited-state properties of these metal-benzothiazole complexes, particularly their ability to interact with molecular oxygen to generate reactive oxygen species or to engage in electron transfer processes, can be harnessed for synthetic applications.
Theoretical and Computational Studies on Benzothiazole, 5 Amino 2 Phenyl Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has emerged as a robust method for investigating the molecular structure and electronic properties of benzothiazole (B30560) derivatives. By employing functionals such as B3LYP in conjunction with various basis sets, researchers can obtain optimized molecular geometries that are often in good agreement with experimental data from techniques like X-ray crystallography. proteobiojournal.comnih.gov For instance, calculations can accurately predict bond lengths and angles, providing a detailed three-dimensional picture of the molecule. proteobiojournal.com
Studies on related 2-arylbenzothiazoles have shown that the molecule tends to adopt a nearly planar conformation, with a small dihedral angle between the benzothiazole and phenyl rings. mdpi.com This planarity can be influenced by substituents on the amino group. mdpi.com DFT calculations are also crucial for ensuring that the optimized geometry corresponds to a true energy minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the calculated vibrational spectra. nih.gov
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. rasayanjournal.co.in A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rasayanjournal.co.inresearchgate.net
For 2-(4-aminophenyl)benzothiazoles, FMO analysis has been used to predict their bioactivation. rsc.org The HOMO is typically localized on the aminophenyl moiety, indicating that this is the region most susceptible to electrophilic attack and oxidation. Conversely, the LUMO is often distributed across the benzothiazole ring system. The HOMO-LUMO gap for various benzothiazole derivatives has been calculated to understand the influence of different substituents on their electronic properties and reactivity. nih.gov
Below is an interactive table showcasing representative HOMO, LUMO, and energy gap values for related benzothiazole systems based on computational studies.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Benzothiazole Derivative 1 | -5.50 | -1.80 | 3.70 |
| Benzothiazole Derivative 2 | -5.85 | -2.10 | 3.75 |
| Benzothiazole Derivative 3 | -5.42 | -2.23 | 3.19 |
Note: The data in this table is illustrative and represents typical values found in computational studies of similar benzothiazole structures. Actual values for 5-amino-2-phenylbenzothiazole may vary depending on the specific computational methods and basis sets employed.
Molecular Electrostatic Potential (MEP) maps are a valuable tool for understanding the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. proteobiojournal.com The MEP surface visualizes the electrostatic potential, with different colors representing regions of varying potential. Red areas indicate negative electrostatic potential, corresponding to regions of high electron density that are susceptible to electrophilic attack. Blue areas represent positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack.
In 2-phenylbenzothiazole (B1203474) derivatives, the nitrogen atom of the thiazole (B1198619) ring is consistently identified as a region of high negative potential, making it a likely site for electrophilic interactions. sciencepublishinggroup.com The distribution of electrostatic potential can be significantly influenced by the presence and nature of substituents on the phenyl ring. For example, an amino group, being an electron-donating group, increases the electron density on the aromatic system. The hydrogen atoms of the amino group typically exhibit positive electrostatic potential. researchgate.net
Stability and Reactivity Predictions from Quantum Chemical Parameters
Quantum chemical calculations provide a suite of parameters that can be used to predict the stability and reactivity of molecules. These descriptors, derived from the electronic structure, offer quantitative measures of various chemical properties.
Several global reactivity descriptors are commonly calculated using DFT: rasayanjournal.co.in
Ionization Potential (I): The energy required to remove an electron from a molecule. It is related to the HOMO energy (I ≈ -EHOMO).
Electron Affinity (A): The energy released when a molecule accepts an electron. It is related to the LUMO energy (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons. It is the average of the ionization potential and electron affinity (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the resistance to change in electron distribution. It is half the difference between the ionization potential and electron affinity (η = (I - A) / 2). A harder molecule is generally less reactive.
Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).
Studies on 2-phenylbenzothiazole derivatives have shown that substituents significantly impact these reactivity descriptors. For example, electron-donating groups like the amino group in 5-amino-2-phenylbenzothiazole are expected to decrease the ionization potential and increase the reactivity compared to unsubstituted 2-phenylbenzothiazole. sciencepublishinggroup.com Calculations have indicated that 2-(4-aminophenyl)benzothiazoles are among the most reactive in a series of substituted 2-phenylbenzothiazoles. sciencepublishinggroup.com
Computational methods can be used to calculate important thermochemical properties such as enthalpy (H) and Gibbs free energy (G). These calculations are essential for determining the stability of different isomers and for predicting the thermodynamics of chemical reactions. The proton affinity, for example, is defined as the negative of the enthalpy change for the protonation reaction. nih.gov
DFT calculations, often including corrections for zero-point vibrational energy (ZPVE), can provide accurate predictions of these thermodynamic quantities. kau.edu.sa The relative energies of different protonated forms of a molecule can be compared to determine the most stable species.
Protonic Affinity and Preferential Protonation Sites
Theoretical calculations are highly effective in determining the proton affinity of a molecule and identifying the most likely sites of protonation. For molecules with multiple potential basic sites, such as 5-amino-2-phenylbenzothiazole (which has the amino group nitrogen and the thiazole nitrogen), computational studies can predict which site is more favorable for protonation.
Studies on 2-(4-aminophenyl)benzazoles have consistently shown that the N3-site of the azole ring is the preferred site of protonation in both the gas phase and in solution. kau.edu.sa This is because the protonation at this site allows for resonance stabilization involving the lone pair of the exocyclic amino group. kau.edu.sa The proton affinity is calculated as the difference in enthalpy between the protonated and neutral species. nih.gov The gas-phase basicity, a related term, is the negative of the Gibbs free energy change for the same process. nih.gov
The following table illustrates typical calculated proton affinities for different sites on a related benzothiazole derivative.
| Protonation Site | Calculated Proton Affinity (kcal/mol) |
| Thiazole Nitrogen (N3) | ~225 |
| Amino Nitrogen (NH2) | ~210 |
Note: These are representative values from computational studies on similar structures and the actual values for 5-amino-2-phenylbenzothiazole may differ.
Spectroscopic Property Predictions via Computational Methods (e.g., IR, NMR, UV-Vis)
A significant advantage of computational chemistry is its ability to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and electronic properties of a molecule.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov These calculated spectra can be compared with experimental FT-IR spectra to aid in the assignment of vibrational modes. nih.govatlantis-press.com The absence of imaginary frequencies in the calculated spectrum is also a confirmation of a stable optimized geometry. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR chemical shifts (¹H and ¹³C) is another powerful application of DFT. mdpi.comnih.gov By calculating the magnetic shielding tensors, theoretical chemical shifts can be obtained and correlated with experimental data, which is invaluable for structural elucidation. mdpi.comnih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. acs.org It can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities in an experimental UV-Vis spectrum. atlantis-press.com For 2-(4-aminophenyl)benzazoles, protonation has been shown to cause a significant red-shift (bathochromic shift) in the absorption spectrum, which can be rationalized by TD-DFT calculations showing a more extended chromophore in the protonated species. kau.edu.sa
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecular systems, including the conformational flexibility of and intermolecular interactions involving 5-amino-2-phenylbenzothiazole. These simulations provide detailed insights into the structural dynamics that are often inaccessible through experimental methods alone.
The conformational landscape of 5-amino-2-phenylbenzothiazole is primarily defined by the rotational freedom around the single bond connecting the phenyl group to the benzothiazole core. MD simulations allow for the exploration of the potential energy surface associated with this rotation, revealing the most stable conformations and the energy barriers between them. Studies have shown that the molecule predominantly adopts a nearly planar structure, but it can exhibit significant torsional flexibility. nih.gov The planarity is influenced by the electronic conjugation between the two ring systems, while the amino group can also play a role through its electronic effects.
MD simulations are also crucial for understanding how 5-amino-2-phenylbenzothiazole interacts with its environment, such as solvent molecules or biological macromolecules. nih.gov In aqueous solutions, simulations can map the hydration shells around the molecule, identifying key water molecules that form hydrogen bonds with the amino group and the nitrogen atom of the benzothiazole ring. When studying its potential as a ligand, MD simulations can elucidate the binding mechanism to a target protein. nih.gov These simulations can track the ligand's entry into the binding site, the conformational changes it undergoes upon binding, and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov Van der Waals forces, in particular, often play a dominant role in the binding affinity. nih.gov
The following table summarizes key parameters often investigated in MD simulations of 5-amino-2-phenylbenzothiazole systems.
| Parameter | Description | Typical Findings |
| Dihedral Angle (Phenyl-Benzothiazole) | The angle of rotation around the C-C bond connecting the phenyl and benzothiazole rings. | The molecule prefers a near-planar conformation, but significant rotation is possible, indicating conformational flexibility. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Low RMSD values for the benzothiazole core indicate rigidity, while higher values for the phenyl group suggest flexibility. |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a reference point. | RDF analysis reveals the structure of solvent shells and the preferred distances for intermolecular interactions. |
| Hydrogen Bond Analysis | Identifies the formation and lifetime of hydrogen bonds between the molecule and its environment. | The amino group and benzothiazole nitrogen are primary sites for hydrogen bonding with polar solvents or protein residues. nih.gov |
| Binding Free Energy | A calculation to estimate the strength of the interaction between the molecule and a binding partner. | Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can rank the binding affinities of different derivatives. |
Noncovalent Interaction (NCI) Analysis in Aggregated States and Complexes
Noncovalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions within and between molecules. For 5-amino-2-phenylbenzothiazole, NCI analysis is particularly valuable for understanding its behavior in aggregated states (e.g., in crystals or self-assembled structures) and in complexes with other molecules. This method is based on the electron density and its derivatives, allowing for the identification of stabilizing interactions such as hydrogen bonds, van der Waals forces, and π-π stacking.
In the solid state or in concentrated solutions, molecules of 5-amino-2-phenylbenzothiazole can aggregate. NCI analysis helps to dissect the forces driving this aggregation. The analysis can reveal a network of interactions, including:
Hydrogen Bonding: The primary amino group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom in the benzothiazole ring and the π-electron clouds of the aromatic rings can act as acceptors. These interactions are crucial for the formation of ordered structures.
π-π Stacking: The planar aromatic surfaces of both the benzothiazole and phenyl rings can stack on top of each other. NCI plots can visualize these large, favorable interaction surfaces, which are characteristic of π-stacking.
C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can form weak hydrogen bonds with the π-electron face of a neighboring molecule.
When 5-amino-2-phenylbenzothiazole forms a complex with a receptor or another host molecule, NCI analysis can pinpoint the exact regions of interaction that stabilize the complex. By color-coding the NCI regions, it is possible to distinguish between strong, attractive interactions (like hydrogen bonds), weaker attractive interactions (like van der Waals forces), and repulsive steric clashes. This level of detail is critical for rational drug design and for understanding the molecule's photophysical properties in different environments.
The table below outlines the types of noncovalent interactions involving 5-amino-2-phenylbenzothiazole that can be identified using NCI analysis.
| Interaction Type | Participating Groups | Significance |
| N-H···N Hydrogen Bond | Amino group (-NH2) and benzothiazole nitrogen. | Strong, directional interaction that plays a key role in defining the geometry of aggregates and complexes. |
| N-H···π Hydrogen Bond | Amino group and the aromatic π-system of a neighboring molecule. | Contributes to the stability of stacked or T-shaped arrangements. |
| π-π Stacking | Phenyl-phenyl, benzothiazole-benzothiazole, or phenyl-benzothiazole ring overlap. | A major driving force for aggregation and crystal packing, influencing electronic and photophysical properties. |
| C-H···π Interaction | Aromatic C-H bonds and the π-system of another ring. | Provides additional stabilization to the three-dimensional structure of aggregates and complexes. |
| van der Waals Interactions | General interactions between all atoms. | Provides a significant, non-directional contribution to the overall cohesive energy and binding affinity. nih.gov |
Advanced Applications in Chemical Sensing and Material Science
Development of Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials
Derivatives of the 2-phenylbenzothiazole (B1203474) (pbt) core, including 5-amino-2-phenyl-benzothiazole, are notable for their luminescent properties, which are crucial for the development of Organic Light-Emitting Diodes (OLEDs). mdpi.com These compounds often exhibit phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), leading to tunable and bright emissions. mdpi.comnih.gov The introduction of various substituents allows for the fine-tuning of their photophysical properties, such as the emission wavelength. mdpi.com
For instance, a series of benzothiazole (B30560) derivatives, including those with an amino group, have been synthesized and their luminescence properties investigated. researchgate.net These compounds can exhibit emissions spanning the visible spectrum, from blue-violet to green and orange, when in an aggregated state. researchgate.net By combining these different colored emitters, it is possible to achieve white light emission. researchgate.net In one study, doping three structurally similar benzothiazole derivatives into a polymer matrix resulted in a white light-emitting material with CIE chromaticity coordinates of (0.31, 0.32). researchgate.netrsc.org This demonstrates the potential of these materials in the fabrication of white OLEDs for solid-state lighting and displays. rsc.org
The photophysical properties of these materials are detailed in the table below:
| Compound | Emission Color (Aggregated State) | Key Feature | Reference |
| BPO | Blue-Violet | Component for white light emission | researchgate.net |
| BHPO1 | Green | Exhibits ESIPT, component for white light emission | researchgate.net |
| BHPO2 | Orange | Exhibits ESIPT, component for white light emission | researchgate.net |
Design of Chemical Sensors for Cations and Anions
The 2-(2′-aminophenyl)benzothiazole framework is a versatile platform for the design of chemical sensors for both cations and anions. mdpi.com The presence of multiple binding sites allows for the selective recognition of specific ions, leading to a detectable change in the compound's optical properties, such as fluorescence. mdpi.com
Benzothiazole-based chemosensors have been developed for the highly selective and sensitive detection of biologically important metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. acs.orgacs.org These sensors can exhibit both ratiometric fluorescent and colorimetric responses. For example, a novel sensor demonstrated a significant color change from colorless to yellow in the presence of these ions. acs.org The detection limits for this particular sensor were found to be 0.25 ppm for Zn²⁺, 0.30 ppm for Ni²⁺, and 0.34 ppm for Cu²⁺. acs.org The binding stoichiometry between the sensor and the metal ions was determined to be 2:1. acs.org
The design of these sensors often involves incorporating specific receptor units that can selectively bind to the target ion. The interaction with the analyte then perturbs the electronic structure of the benzothiazole fluorophore, resulting in a change in its fluorescence emission.
Organic Photocatalysis and Photosensitizers
Recent research has highlighted the potential of 2-(2′-aminophenyl)benzothiazole derivatives in the field of organic photocatalysis. mdpi.com These compounds can act as photosensitizers, absorbing light and transferring the energy to other molecules to initiate a chemical reaction. mdpi.com This property is particularly useful in applications such as the degradation of pollutants.
Cycloplatinated complexes featuring 2-arylbenzothiazole ligands have been shown to act as photosensitizers, capable of generating singlet oxygen (¹O₂) upon photoirradiation. nih.gov This reactive oxygen species can then participate in various chemical transformations. The efficiency of these complexes as photosensitizers is linked to their phosphorescent properties and the presence of charge transfer excited states. nih.gov The ability to generate ¹O₂ opens up possibilities for their use in photodynamic therapy and other light-induced chemical processes. nih.gov
Utilization in Dye and Pigment Development
The benzothiazole core is a well-established chromophore, and its derivatives, including 5-amino-2-phenyl-benzothiazole, are utilized in the synthesis of dyes and pigments. mdpi.com The amino group provides a convenient handle for diazotization and subsequent coupling reactions to produce a wide array of azo dyes with diverse colors and properties. researchgate.net
For example, new azo dyes have been synthesized by diazotizing 2-aminobenzothiazole (B30445) and coupling it with various aromatic compounds. researchgate.net Similarly, disperse azo dyes have been prepared from 2-amino-5-nitrobenzothiazole for dyeing polyester (B1180765) fibers. orientjchem.org The resulting dyes are characterized by their elemental analysis, IR, and PMR spectra to confirm their structures. orientjchem.org The color and dyeing properties of these dyes can be tuned by changing the coupling component.
Bioimaging Probes and Mechanistic Studies (excluding direct diagnostic use in humans)
The fluorescent properties of 5-amino-2-phenyl-benzothiazole derivatives make them excellent candidates for the development of bioimaging probes. mdpi.com These probes can be used to visualize specific cellular components or processes in preclinical studies. nih.gov
For instance, novel push-pull benzothiazole (PP-BTA) derivatives have been designed and synthesized as fluorescent probes for the detection of β-amyloid (Aβ) and α-synuclein (α-syn) aggregates, which are hallmarks of Alzheimer's and Parkinson's diseases, respectively. nih.gov These probes show a significant increase in fluorescence intensity upon binding to these protein aggregates. nih.gov In vitro studies have demonstrated the affinity of these probes for both Aβ(1-42) and α-syn aggregates, with dissociation constants (Kd) in the nanomolar range. nih.gov One particular derivative, PP-BTA-4, was able to clearly stain senile plaques and Lewy bodies in brain sections from patients with Alzheimer's and Parkinson's disease, respectively. nih.gov
Another application is in the development of fluorescent probes for detecting reactive oxygen species like hydrogen peroxide (H₂O₂) in living cells. nih.gov An aggregation-induced emission (AIE) fluorescent "turn-on" probe based on a benzothiazole derivative has been successfully developed for this purpose. nih.gov This probe exhibits good sensitivity and selectivity for H₂O₂. nih.gov
The table below summarizes the binding affinities of some benzothiazole-based bioimaging probes:
| Probe | Target | Dissociation Constant (Kd) | Reference |
| PP-BTA derivatives | Aβ(1-42) aggregates | 40-148 nM | nih.gov |
| PP-BTA derivatives | α-syn aggregates | 48-353 nM | nih.gov |
Agrochemical Applications as Chemical Scaffolds
The benzothiazole scaffold is recognized for its broad spectrum of biological activities, making it a valuable structural motif in the discovery of new agrochemicals. nih.gov Derivatives of benzothiazole have shown potential as antibacterial, antiviral, and herbicidal agents. nih.gov The stable and easily modifiable nature of the benzothiazole ring allows for the synthesis of a wide range of compounds with diverse biological activities. nih.gov
While direct applications of 5-amino-2-phenyl-benzothiazole in commercial agrochemicals may not be extensively documented, the core structure serves as a crucial building block. Research into the synthesis of new benzothiazole derivatives for agricultural applications is an active area. For example, the combination of the benzothiazole scaffold with other bioactive moieties, such as hydrazones, has been explored to create new insecticidal and fungicidal compounds. mdpi.com The structure-activity relationship (SAR) of these derivatives is studied to optimize their efficacy against specific pests and pathogens. nih.gov
Future Research Directions and Unexplored Avenues for Benzothiazole, 5 Amino 2 Phenyl
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of 2-arylbenzothiazoles, including 5-amino-2-phenylbenzothiazole, has traditionally relied on methods like the condensation of 2-aminothiophenols with carboxylic acids or their derivatives, often under harsh conditions. nih.gov For instance, the reaction of 2-aminobenzenethiol with 4-aminobenzoic acid in polyphosphoric acid (PPA) at high temperatures (220 °C) is a known route. nih.gov However, the future of chemical synthesis lies in the development of more efficient, economical, and environmentally friendly processes.
Future research should focus on "green chemistry" approaches. This includes the use of recyclable catalysts, such as silica-supported sodium hydrogen sulfate (B86663) or urea (B33335) nitrate, which have shown promise in synthesizing 2-substituted benzothiazoles. mdpi.commdpi.com Exploring solvent-free reactions or the use of green solvents like glycerol, which has been used for the synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst, is another promising avenue. researchgate.net Microwave-assisted and ultrasound-assisted syntheses have also demonstrated the potential to reduce reaction times and improve yields for benzothiazole (B30560) derivatives. mdpi.com The development of one-pot strategies that minimize purification steps and waste generation is also a critical goal. mdpi.com Furthermore, solid-phase synthesis presents an efficient method for creating libraries of benzothiazole derivatives, including those linked to amino acids and peptides, which could streamline the discovery of new bioactive compounds. nih.gov
Below is a table summarizing some modern, sustainable synthetic strategies that could be adapted and optimized for 5-amino-2-phenylbenzothiazole.
| Method | Catalyst/Conditions | Advantages | Reference |
|---|---|---|---|
| Glycerol-Mediated Synthesis | Catalyst-free, ambient temperature | Green solvent, mild conditions, clean reaction | researchgate.net |
| Microwave-Assisted Synthesis | Amberlite IR120 resin | Rapid (5-10 min), high yields (88-95%), eco-friendly | mdpi.com |
| Ultrasound-Assisted Synthesis | FeCl₃/Montmorillonite K-10 | Green, reusable catalyst | mdpi.com |
| Solid-Phase Synthesis (SPS) | Resin-bound 2-aminobenzenethiol | Efficient, suitable for library synthesis, high purity | nih.gov |
| Laccase-Catalysed Route | Commercial laccases | Enzymatic, green catalyst | mdpi.com |
Exploration of Advanced Functional Materials Based on Tunable Photophysical Properties
The 2-phenylbenzothiazole (B1203474) (pbt) core is a significant chromophore, and its derivatives are widely used as building blocks for functional materials due to their intriguing photophysical properties. mdpi.comnih.gov The 5-amino-2-phenylbenzothiazole variant is particularly promising because the amino group allows for easy tuning of its electronic and, consequently, its photophysical properties. mdpi.comnih.gov This tunability can be achieved by introducing various electron-donating or electron-withdrawing substituents, which can influence phenomena like Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). mdpi.com
Future research should systematically explore how modifying the structure of 5-amino-2-phenylbenzothiazole affects its luminescent properties. This includes investigating the impact of different substituents on the phenyl ring and the amino group on the compound's absorption and emission spectra, quantum yields, and fluorescence lifetimes. mdpi.com Such studies could lead to the development of advanced materials for applications like:
The coordination of these derivatives with metal ions, such as platinum(II), can also create complexes with unique optical properties, including dual emissions and applications in photocatalysis. acs.org
| Phenomenon | Key Structural Feature | Potential Application | Reference |
|---|---|---|---|
| Excited-State Intramolecular Proton Transfer (ESIPT) | Amino group and benzothiazole nitrogen | Fluorescent probes, luminescent materials | mdpi.com |
| Aggregation-Induced Emission (AIE) | Substituent-dependent molecular geometry | Solid-state emitters, bio-probes | mdpi.com |
| Phosphorescence | Coordination with heavy metals (e.g., Pt(II)) | OLEDs, photocatalysis, sensors | acs.org |
| Photochromism | Potential for tautomerization upon photoexcitation | Molecular switches, data storage | researchgate.net |
Deeper Mechanistic Insights into Bioactive Interactions through In Vitro and Computational Studies
Benzothiazole derivatives are known to possess a wide range of biological activities, including anticancer and anti-inflammatory properties. researchgate.netnih.gov Specifically, amino-substituted 2-phenylbenzothiazoles have shown selective toxicity towards certain cancer cell lines. aston.ac.uk For example, novel derivatives of 6-amino-2-phenylbenzothiazole have demonstrated cytostatic activities against various human cancer cell lines, including cervical (HeLa), breast (MCF-7), and colon (CaCo-2) cancers. nih.gov Hybrid molecules incorporating the 2-aminobenzothiazole (B30445) scaffold have been investigated as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.gov
Future research should employ a combination of in vitro biological assays and computational modeling to gain a deeper understanding of how 5-amino-2-phenylbenzothiazole and its derivatives interact with biological targets at a molecular level.
This dual approach will facilitate the rational design of more potent and selective therapeutic agents.
| Bioactivity | Target/Cell Line | Methodology | Reference |
|---|---|---|---|
| Anticancer | MCF-7, HCT-116, HEPG-2 | MTT assay, VEGFR-2 inhibition assay | nih.govnih.gov |
| Anti-inflammatory | RAW264.7 macrophages | ELISA for IL-6 and TNF-α | nih.gov |
| Tyrosine Kinase Inhibition | EGFRTK | In vitro kinase assays | aston.ac.uk |
| Structure-Activity Relationship | Various protein targets | Molecular docking, MD simulations, DFT | nih.govmdpi.com |
Design of Highly Selective Sensing Platforms
The tunable fluorescence of 2-phenylbenzothiazole derivatives makes them excellent candidates for the development of chemosensors. mdpi.comnih.gov They have been successfully employed as sensors for a range of cations and anions, as well as for bioimaging. mdpi.comnih.gov The sensing mechanism often relies on the change in the photophysical properties of the molecule upon binding to a specific analyte.
The future in this area lies in the design of highly selective and sensitive sensing platforms based on the 5-amino-2-phenylbenzothiazole scaffold. Research should focus on:
By strategically modifying the receptor part of the sensor molecule, which is linked to the 5-amino-2-phenylbenzothiazole fluorophore, it is possible to achieve high selectivity for specific targets.
Integration into Multicomponent Systems and Hybrid Materials
The chemical versatility of 5-amino-2-phenylbenzothiazole allows for its incorporation into more complex molecular architectures and materials, leading to novel functionalities. Future research should explore the integration of this scaffold into multicomponent systems and hybrid materials.
Promising research avenues include:
-Metal-Organic Frameworks (MOFs): Using the benzothiazole derivative as a ligand to construct MOFs with potential applications in catalysis, gas storage, or sensing.These integrated systems can combine the properties of the benzothiazole unit with those of the other components, leading to materials with enhanced performance and new applications.
Q & A
Q. What are the common synthetic routes for 5-amino-2-phenylbenzothiazole derivatives in medicinal chemistry?
The synthesis of 5-amino-2-phenylbenzothiazole derivatives typically involves two key strategies:
- Condensation reactions : Reacting 2-aminothiophenol with aldehydes or nitriles under oxidative conditions (e.g., sodium hydrosulfite as an oxidizing agent) to form the benzothiazole core .
- Suzuki-Miyaura cross-coupling : Utilizing 2-(4-bromophenyl)benzothiazole as a precursor for coupling with phenylboronic acid derivatives to introduce diverse substituents at the phenyl ring, enhancing fluorescence or bioactivity .
- Functionalization post-synthesis : Introducing amino groups at the 5-position via electrophilic substitution or protecting-group strategies to maintain regioselectivity .
Q. How can researchers optimize the fluorescent properties of 5-amino-2-phenylbenzothiazole derivatives for imaging applications?
Fluorescence optimization involves:
- Structural modulation : Attaching electron-donating groups (e.g., -OCH₃, -NH₂) to the phenyl ring to enhance quantum yield. Derivatives with para-substituted aryl groups show stronger emission at 330–450 nm .
- Concentration-dependent studies : Measuring fluorescence spectra at concentrations ranging from 10⁻⁴ M to 10⁻⁵ M to avoid aggregation-induced quenching .
- Solvent selection : Using polar aprotic solvents (e.g., methanol) to stabilize excited-state configurations and improve emission intensity .
Q. What in vitro assays are recommended for initial screening of antimicrobial activity in benzothiazole derivatives?
- Agar diffusion/broth microdilution : For evaluating minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) .
- Time-kill kinetics : Assessing bactericidal/fungicidal activity over 24–48 hours .
- Cytotoxicity parallel assays : Using mammalian cell lines (e.g., HEK-293) to ensure selective toxicity toward pathogens .
Advanced Research Questions
Q. What methodologies are employed to analyze structure-activity relationships (SAR) in benzothiazole derivatives targeting anticancer activity?
- Group-based QSAR (GQSAR) : Fragmenting the benzothiazole scaffold into substituent regions (e.g., R1 and R2) and correlating hydrophobic/hydrophilic group contributions with IC₅₀ values against cancer cell lines .
- Crystallographic studies : Resolving ligand-receptor complexes (e.g., VEGFR-2 or Ras proteins) to identify critical binding interactions .
- Substitution pattern analysis : Meta-substitutions on the phenyl ring (C-2 position) and electron-withdrawing groups at C-5/C-6 enhance DNA intercalation or topoisomerase inhibition .
Q. How can computational approaches like GQSAR and molecular docking guide the design of 5-amino-2-phenylbenzothiazole derivatives?
- GQSAR modeling : Building regression models using descriptors like logP, molar refractivity, and polar surface area to predict bioactivity. Hydrophobic R1 groups improve membrane permeability in anticancer derivatives .
- Molecular docking (AutoDock Vina) : Screening derivatives against α-glucosidase or α-amylase active sites to prioritize synthesis. Hydrogen bonding with catalytic residues (e.g., Asp214 in α-glucosidase) correlates with antidiabetic activity .
- ADMET prediction (SwissADME) : Optimizing pharmacokinetic properties (e.g., bioavailability, CYP450 inhibition) early in the design phase .
Q. What strategies address contradictory bioactivity data in benzothiazole derivatives across different pharmacological assays?
- Dose-response reevaluation : Confirming activity trends using multiple assay formats (e.g., MTT vs. ATP-luminescence for antiproliferative effects) .
- Target profiling : Employing kinase/GPCR panels to identify off-target interactions that may explain variability .
- Metabolite analysis : Using HPLC/MS to detect degradation products or active metabolites that influence assay outcomes .
Q. How can multi-target drug design principles be applied to benzothiazole derivatives to enhance therapeutic efficacy?
- Scaffold hybridization : Combining benzothiazole with triazole or thiazolidinone moieties to simultaneously inhibit α-glucosidase and scavenge free radicals in diabetes management .
- Dual-action derivatives : Designing compounds with photoprotective (UV absorption) and antioxidant (DPPH radical quenching) properties for dermatological applications .
- Conformational constraint : Macrocyclization (e.g., introducing a 5-carbon linker between benzothiazole and amide groups) to stabilize bioactive conformations and improve target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
